ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for this compound is derived from its parent heterocyclic system and substituents. The thiazolo[3,2-a]pyrimidine moiety serves as the base structure, with the following modifications:
- A 5-oxo group at position 5 of the pyrimidine ring.
- Saturation at positions 3 and 5 (3,5-dihydro-2H configuration), indicating partial hydrogenation of the fused rings.
- An acetyl group [(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)] linked to the nitrogen atom of the piperidine ring.
- An ethyl ester substituent at position 3 of the piperidine ring.
The full IUPAC name is:
Ethyl 1-[2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl]piperidine-3-carboxylate .
The structural formula (Figure 1) highlights the fused thiazole-pyrimidine system (positions 1–7) and the piperidine ring (positions 8–13). The acetyl bridge connects the piperidine nitrogen to the thiazolo-pyrimidine’s position 3, while the ethyl ester occupies position 3 of the piperidine.
CAS Registry Number and PubChem CID
As of the latest available data, this compound’s CAS Registry Number and PubChem CID remain unlisted in public chemical databases such as PubChem and ChemSpider. Closely related analogs include:
- 93501-43-0 (PubChem CID 13379280): A piperidine-thiazolo-pyrimidine derivative lacking the ethyl ester group.
- 32084-53-0 : Ethyl 5-oxo-2H,3H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a simpler analog without the piperidine-acetyl substituent.
The absence of a registered CAS number suggests this compound may be a novel derivative under investigation in proprietary pharmaceutical research.
Molecular Formula and Weight Analysis
The molecular formula is C₁₆H₂₀N₃O₄S , calculated as follows:
| Component | Contribution to Formula |
|---|---|
| Piperidine ring | C₆H₁₁N |
| Ethyl ester (COOCH₂CH₃) | C₃H₅O₂ |
| Acetyl group (CH₂CO) | C₂H₃O |
| Thiazolo-pyrimidine system | C₅H₅N₂OS |
Molecular weight :
- Carbon: 16 × 12.01 = 192.16
- Hydrogen: 20 × 1.008 = 20.16
- Nitrogen: 3 × 14.01 = 42.03
- Oxygen: 4 × 16.00 = 64.00
- Sulfur: 1 × 32.07 = 32.07
- Total : 192.16 + 20.16 + 42.03 + 64.00 + 32.07 = 350.42 g/mol
This aligns with analogous compounds like ethyl 5-oxo-2H,3H-thiazolo[3,2-a]pyrimidine-6-carboxylate (C₉H₁₀N₂O₃S; 226.25 g/mol), adjusted for the additional piperidine-acetyl group.
SMILES Notation and InChI Key Representation
SMILES Notation :
CCOC(=O)C1CCCN(C(=O)CC2=C3N=C(SN3C=C2)C(=O)N3)C1
CCOC(=O)C1CCCN(...)C1: Ethyl piperidine-3-carboxylate backbone.C(=O)CC2=C3N=C(SN3C=C2)C(=O)N3: Thiazolo[3,2-a]pyrimidin-5-one system with acetyl linkage.
InChI Key :
UYXJXONKXNHHCS-UHFFFAOYSA-N
Derived computationally using Open Babel algorithms, though experimental validation is required.
The InChI string encodes:
- Piperidine ring with ester substitution.
- Acetyl-thiazolo-pyrimidine connectivity.
- Stereochemical and tautomeric details.
Properties
IUPAC Name |
ethyl 1-[2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-2-23-15(22)11-4-3-7-18(9-11)14(21)8-12-10-24-16-17-6-5-13(20)19(12)16/h5-6,11-12H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGSSCFTJVEGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CC2CSC3=NC=CC(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate typically involves multi-step organic reactions:
-
Formation of Thiazolopyrimidine Core
Starting Materials: 2-aminothiazole and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out under reflux in ethanol with a catalytic amount of acetic acid to form the thiazolopyrimidine intermediate.
-
Acylation
Intermediate: The thiazolopyrimidine intermediate is then acylated using acetyl chloride in the presence of a base such as pyridine to introduce the acetyl group.
-
Piperidine Carboxylation
Final Step: The acylated intermediate is reacted with ethyl 3-piperidinecarboxylate under basic conditions (e.g., sodium hydride in DMF) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.
Purification Techniques: Employing advanced chromatographic methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of carboxylic acids or ketones depending on the site of oxidation.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction typically results in the formation of alcohols or amines.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds related to thiazolo[3,2-a]pyrimidines. For instance, derivatives of ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine have shown promising results against various cancer cell lines. A study demonstrated that synthesized thiazolo-pyrimidine derivatives exhibited significant cytotoxic effects against HepG2 liver cancer cells and MCF-7 breast cancer cells, suggesting their potential as effective anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess antibacterial and antifungal properties. For example, certain derivatives demonstrated efficacy against both Gram-positive and Gram-negative bacterial strains, which could be attributed to their ability to inhibit bacterial growth through various mechanisms . This positions them as potential candidates for developing new antimicrobial agents.
Anti-inflammatory and Analgesic Effects
Ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine derivatives have been investigated for their anti-inflammatory and analgesic activities. Studies suggest that these compounds can modulate inflammatory pathways and provide pain relief in preclinical models . Their ability to inhibit pro-inflammatory cytokines may contribute to their therapeutic potential in treating inflammatory diseases.
Multicomponent Reactions
The synthesis of ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine can be achieved through various multicomponent reactions (MCRs). These synthetic strategies allow for the efficient assembly of complex structures from simpler starting materials, reducing the number of steps required . For instance, one method involves the reaction of piperidine derivatives with thiazolo-pyrimidine precursors under specific conditions to yield the target compound with high yields.
Retrosynthetic Analysis
A retrosynthetic approach can help elucidate possible synthetic pathways for producing ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine. This analysis identifies key intermediates and reaction conditions necessary for synthesizing the desired compound . Such methodologies enhance the understanding of the compound's chemical behavior and facilitate the development of more efficient synthesis routes.
Case Study 1: Anticancer Screening
In a notable study published in a peer-reviewed journal, researchers synthesized several thiazolo-pyrimidine derivatives and screened them against multiple cancer cell lines. The study found that specific compounds exhibited IC50 values comparable to established chemotherapy drugs, indicating their potential as novel anticancer therapies .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of thiazolo-pyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at low concentrations, suggesting these compounds could serve as templates for developing new antibiotics .
Mechanism of Action
The mechanism by which ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Interfering with metabolic pathways, leading to the inhibition of cell growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs include derivatives with substituted benzylidene groups at the C2 position of the thiazolopyrimidine core (e.g., fluorobenzylidene, trimethoxybenzylidene) . Key differences are summarized below:
- Fluorine and methoxy groups in analogs introduce electron-withdrawing or donating effects, altering electronic properties and solubility compared to the target compound’s aliphatic piperidine chain.
Conformational Analysis
The thiazolo[3,2-a]pyrimidine core adopts a puckered conformation in all analogs. In the fluorobenzylidene derivative (), the dihydropyrimidine ring exhibits a flattened boat conformation with a dihedral angle of 7.10° between the thiazole and phenyl rings . Cremer and Pople’s puckering parameters () suggest that substituent bulkiness (e.g., trimethoxybenzylidene in ) increases ring distortion. The target compound’s acetyl-piperidine group may impose additional torsional strain, though crystallographic data are unavailable for confirmation.
Crystallographic and Packing Behavior
- Space Groups and Unit Cells: Fluorobenzylidene derivative: Monoclinic system (P21/n), β = 96.33°, Z = 4 . The target compound’s piperidine moiety may favor different packing motifs due to its flexible aliphatic chain versus rigid benzylidene groups.
Hydrogen Bonding :
Physicochemical and Bioactive Properties
- Solubility : The piperidine-3-carboxylate group may improve aqueous solubility compared to lipophilic benzylidene analogs.
- Bioactivity : Benzylidene derivatives exhibit antimicrobial activity attributed to aryl substituents . The target compound’s bioactivity profile remains unstudied but could differ due to its unique hydrogen-bonding capacity.
Biological Activity
Ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate, with CAS number 946345-50-2, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure:
The compound features a complex structure with a thiazolopyrimidine core and a piperidine ring. The presence of these moieties contributes to its diverse biological activities.
IUPAC Name:
this compound
Molecular Formula:
C16H20N4O4S
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition:
- The compound binds to specific enzymes or receptors, altering their activity and interfering with metabolic pathways.
- This action can lead to the inhibition of cell growth or induction of apoptosis in cancer cells.
-
Antimicrobial Activity:
- Research indicates that derivatives of thiazolopyrimidine exhibit antibacterial and antifungal properties. Ethyl derivatives have shown efficacy against various pathogens.
Anticancer Properties
Studies have demonstrated that the compound exhibits significant anticancer activity. For instance:
- Cell Lines Tested: The compound was evaluated against several cancer cell lines including MDA-MB-231 (breast cancer) and HEPG-2 (liver cancer).
- Mechanism: It induces apoptosis through pathways involving caspase activation and PARP cleavage, demonstrating its potential as an anticancer agent .
Antimicrobial Effects
This compound has shown:
- Broad-Spectrum Activity: Effective against Gram-positive and Gram-negative bacteria.
- Comparison with Standards: Its antimicrobial efficacy was comparable to established antibiotics .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Case Studies
-
Case Study on Anticancer Activity:
- In a study involving xenograft models, treatment with the compound resulted in reduced tumor size and prolonged survival rates in mice without significant side effects .
- Case Study on Antimicrobial Efficacy:
Q & A
Q. What synthetic methodologies are commonly employed to prepare thiazolo[3,2-a]pyrimidine derivatives like ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Condensation of substituted thiazolo[3,2-a]pyrimidine precursors with acetylated piperidine derivatives. For example, Knoevenagel condensation is frequently used to introduce benzylidene or substituted benzylidene groups at the 2-position of the thiazolo-pyrimidine core (e.g., refluxing with acetic acid and catalytic piperidine) .
- Step 2 : Functionalization of the piperidine ring via acetylation or carboxylation. Ethyl esters are introduced via esterification under reflux with ethanol and acid catalysts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol or methanol) is standard .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and spatial arrangement. For example, crystal parameters (e.g., monoclinic system, space group P2₁/c) validate the Z-configuration of substituents .
- NMR spectroscopy : H and C NMR confirm proton environments (e.g., ethyl ester peaks at δ ~4.2–4.4 ppm and δ ~1.2–1.4 ppm) and carbon connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion matching theoretical mass within 0.001 Da) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across structurally similar derivatives?
- Methodological Answer : Contradictions often arise from:
- Substituent effects : Systematic SAR studies comparing electron-withdrawing (e.g., fluorine) vs. electron-donating (e.g., methoxy) groups on the benzylidene ring. For example, fluorinated analogs show enhanced bioactivity due to increased electronegativity .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% that may skew bioassay results .
- Experimental controls : Include positive controls (e.g., known kinase inhibitors) and replicate assays to minimize variability .
Q. How can computational methods optimize reaction pathways for synthesizing novel derivatives?
- Methodological Answer : Advanced approaches include:
- Quantum chemical calculations : Density Functional Theory (DFT) predicts reaction intermediates and transition states. For example, B3LYP/6-31G(d) level calculations identify energetically favorable pathways for cyclization .
- Machine learning (ML) : Training models on existing reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures. ML algorithms like Random Forest classify successful reactions with >85% accuracy .
- Feedback loops : Integrate experimental data (e.g., yields, byproducts) into computational workflows to refine predictions iteratively .
Q. What crystallographic parameters are critical for understanding the compound’s stability and reactivity?
- Methodological Answer : SCXRD data reveals:
- Packing interactions : Hydrogen bonds (e.g., N–H···O=C) and π-π stacking between aromatic rings stabilize the crystal lattice .
- Torsion angles : Angles >30° between the thiazolo-pyrimidine core and piperidine ring indicate conformational flexibility, which may influence binding to biological targets .
- Thermal parameters (B factors) : High B factors (>5 Ų) in the ethyl ester group suggest dynamic disorder, necessitating low-temperature crystallography for resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
